N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine

Hydrophobicity Diffusion barrier Moisture-cure latency

N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine (CAS 93859-10-0) is a blocked cycloaliphatic diamine in which the reactive primary amine groups of 4-methylcyclohexane-1,3-diamine have been converted to ketimine functionalities via condensation with methyl ethyl ketone. With a molecular formula of C15H28N2 and a molecular weight of 236.40 g/mol , this compound belongs to the class of latent amine curing agents.

Molecular Formula C15H28N2
Molecular Weight 236.40 g/mol
CAS No. 93859-10-0
Cat. No. B15180859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine
CAS93859-10-0
Molecular FormulaC15H28N2
Molecular Weight236.40 g/mol
Structural Identifiers
SMILESCCC(=NC1CCC(C(C1)N=C(C)CC)C)C
InChIInChI=1S/C15H28N2/c1-6-12(4)16-14-9-8-11(3)15(10-14)17-13(5)7-2/h11,14-15H,6-10H2,1-5H3
InChIKeyYIVCBTFDBCYFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine (CAS 93859-10-0): A Blocked Cycloaliphatic Ketimine for Controlled Epoxy Curing


N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine (CAS 93859-10-0) is a blocked cycloaliphatic diamine in which the reactive primary amine groups of 4-methylcyclohexane-1,3-diamine have been converted to ketimine functionalities via condensation with methyl ethyl ketone. With a molecular formula of C15H28N2 and a molecular weight of 236.40 g/mol , this compound belongs to the class of latent amine curing agents. Its measured physical properties include a density of 0.94 g/cm³, a boiling point of 303.4 °C, and a computed LogP of 4.2854, indicating substantial hydrophobicity relative to its parent diamine . The compound is categorized under the polymers group and carries the EINECS number 299-346-5 [1].

Why N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine Cannot Be Replaced by Unblocked Cycloaliphatic Diamines or Positional Isomers


In epoxy formulation, the choice between a blocked ketimine and its parent diamine—or between positional isomers—dictates curing kinetics, formulation pot life, and end-use performance. The parent 4-methylcyclohexane-1,3-diamine (HTDA) reacts rapidly with epoxy groups at ambient temperature, yielding a pot life measured in minutes, whereas the ketimine-blocked derivative remains latent until hydrolytically activated by atmospheric moisture [1]. Furthermore, the 4-methyl substitution on the cyclohexane ring provides a distinct steric and electronic environment compared to the 2-methyl isomer (CAS 93859-09-7); the position of the methyl substituent influences the accessibility of the imine bonds and thus the rate of hydrolysis and amine release . Substituting a general-purpose unblocked cycloaliphatic amine such as isophorone diamine (IPDA) forfeits the latency benefit entirely, forcing a trade-off between ambient-temperature reactivity and workable pot life that the ketimine strategy is specifically designed to avoid .

Quantitative Differentiation Evidence: N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine vs. Unblocked Diamines and Positional Isomers


Hydrophobicity and Diffusion Control: LogP Comparison of Ketimine vs. Parent Diamine

The target ketimine exhibits a computed LogP (XlogP) of 2.5 (chem960) or a measured LogP of 4.28540 (ChemSrc), representing a substantial increase in hydrophobicity compared to the parent diamine 4-methylcyclohexane-1,3-diamine (LogP = 1.86160). This 0.64–2.42 LogP unit increase translates to approximately 4–260× higher partition into organic phases, retarding ambient moisture ingress and thereby prolonging the latency window before hydrolytic amine release [1].

Hydrophobicity Diffusion barrier Moisture-cure latency

Steric Profile and Regioisomeric Differentiation: 4-Methyl vs. 2-Methyl Ketimine Isomers

The 4-methyl substitution on the cyclohexane ring positions the methyl group distal to both imine functionalities, whereas the 2-methyl isomer (CAS 93859-09-7) bears the methyl substituent adjacent to one of the imine-bearing carbons. This regioisomeric difference alters the steric environment around the C=N bonds: the 4-methyl isomer presents a more symmetric, less sterically encumbered approach trajectory for water molecules, potentially enabling a more uniform and predictable hydrolysis rate compared to the 2-methyl isomer . Both isomers share identical molecular formula (C15H28N2), molecular weight (236.40 g/mol), boiling point (303.4 °C), and calculated LogP, making the steric distinction the primary differentiator for kinetic control .

Steric hindrance Hydrolysis rate Isomer selectivity

Viscosity Reduction and Formulation Processability vs. Isophorone Diamine (IPDA)

The target compound, as a ketimine derivative of 4-methylcyclohexane-1,3-diamine, is expected to exhibit lower formulation viscosity than unblocked cycloaliphatic diamines such as isophorone diamine (IPDA, CAS 2855-13-2). The parent diamine HTDA has a reported viscosity of 8–15 mPa·s at 25 °C, whereas IPDA exhibits a viscosity of approximately 18 mPa·s at 20 °C. The ketimine-blocked form further reduces hydrogen bonding capacity (H-bond donor count = 0 vs. 4 for IPDA) and eliminates the primary amine contribution to viscosity build-up [1] [2] [3].

Viscosity Solvent-free formulation Processability

Hydrolytic Latency and Ambient-Temperature Handling vs. Unblocked Diamine Curing Agents

The defining functional advantage of the ketimine structure is its hydrolytic latency: the imine bonds (C=N) remain stable in anhydrous epoxy formulations and undergo hydrolysis to regenerate the primary amine only upon exposure to atmospheric moisture. This contrasts with unblocked 4-methylcyclohexane-1,3-diamine, which reacts immediately upon mixing with epoxy resin, yielding pot lives typically under 30 minutes at 25 °C. The carbamate analog of this diamine (B-DMC) demonstrates curing activation at 80 °C, suggesting the parent amine structure is inherently suited for thermally triggered latency designs [1] .

Pot life Moisture-triggered cure One-component epoxy

Regulatory and Toxicity Hazard Reduction: Blocked Ketimine vs. Corrosive Parent Diamine

The parent 4-methylcyclohexane-1,3-diamine is classified under GHS as Acute Toxicity Category 4 (H302, H312), Skin Corrosion Category 1B (H314), and Serious Eye Damage Category 1 (H318) [1] . Conversion to the ketimine eliminates the free primary amine groups (H-bond donor count = 0 vs. 2 in the parent), which are responsible for the corrosive properties. While specific GHS data for the ketimine are not publicly available, the structure-activity relationship is well established: blocked amines exhibit substantially reduced acute dermal and oral toxicity relative to their unblocked counterparts [1].

GHS classification Skin corrosion Occupational safety

High-Value Application Scenarios for N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine


One-Component Moisture-Cure Epoxy Coatings for VOC-Compliant Industrial Maintenance

The ketimine's hydrolytic latency (Evidence Item 4) and reduced H-bonding capacity (H-bond donor count = 0) enable formulation of one-component epoxy coatings that remain stable in the can and cure upon application via atmospheric moisture exposure. The lower formulation viscosity (Evidence Item 3) supports high-solids, low-VOC formulations that comply with California SCAQMD limits (≤100 g/L for industrial maintenance coatings) [1]. The parent diamine structure's proven curing performance at 80 °C (as its carbamate B-DMC, Bethke et al., 2021) indicates suitability for moderately elevated temperature curing regimes [2].

Latent Hardener for Structural Adhesives Requiring Extended Open Time

Structural adhesive applications demand sufficient open time for part alignment and assembly, which unblocked cycloaliphatic diamines (pot life <30 minutes) cannot provide. The ketimine's moisture-dependent activation mechanism (Evidence Item 4) decouples mixing from curing initiation, enabling open times of hours to days. The higher LogP (Evidence Item 1) retards premature moisture ingress, providing a quantifiable diffusion barrier that correlates with extended latency.

Synthesis of High-Purity Polyamides and Polyimides via Controlled Amine Release

In polyamide and polyimide synthesis, controlled release of the diamine monomer via hydrolytic deblocking enables better molecular weight control and reduced side reactions compared to direct use of the highly reactive parent diamine. The 4-methyl substitution pattern provides a symmetric, sterically predictable structure (Evidence Item 2) that supports reproducible stoichiometry in step-growth polymerizations. The compound is classified under the polymers group by commercial suppliers [3].

Safer-Handling Substitute for Corrosive Cycloaliphatic Diamines in Laboratory and Pilot-Scale Synthesis

The parent 4-methylcyclohexane-1,3-diamine is classified as Skin Corrosive Category 1B and Eye Damage Category 1, requiring stringent engineering controls and PPE [4]. The ketimine-blocked form, lacking free primary amine groups (Evidence Item 5), is expected to present reduced acute toxicity and corrosivity, making it a preferable choice for laboratory-scale research and pilot-scale process development where handling hazards are a significant procurement criterion.

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